Diethyl (2-chloroethyl)phosphonate

Description

The exact mass of the compound Diethyl (2-chloroethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl (2-chloroethyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (2-chloroethyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

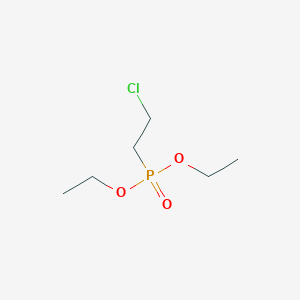

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-diethoxyphosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDLEOVIACJWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146335 | |

| Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-79-1 | |

| Record name | Diethyl P-(2-chloroethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2-chloroethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (2-chloroethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2-chloroethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (2-CHLOROETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JX3P2CQ8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl (2-chloroethyl)phosphonate: Nomenclature, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2-chloroethyl)phosphonate is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phosphonate group and a reactive chloroethyl chain, makes it a valuable precursor for a variety of molecules, particularly in the realms of polymer chemistry and drug discovery. This technical guide provides a comprehensive overview of its nomenclature, synthesis, key chemical properties, and applications, with a focus on its utility for professionals in the scientific research and development sectors.

Part 1: Chemical Identity and Nomenclature

The formal nomenclature of chemical compounds is critical for unambiguous communication in scientific literature and patents. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for Diethyl (2-chloroethyl)phosphonate is 1-chloro-2-diethoxyphosphorylethane [1].

This name is derived by treating the molecule as an ethane chain substituted with a chlorine atom at position 1 and a diethoxyphosphoryl group at position 2. The common name, Diethyl (2-chloroethyl)phosphonate, remains widely used in commercial and laboratory settings.

Structural and Physicochemical Data

A summary of the key identifiers and physicochemical properties for Diethyl (2-chloroethyl)phosphonate is presented in the table below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | 1-chloro-2-diethoxyphosphorylethane | PubChem[1] |

| CAS Number | 10419-79-1 | PubChem[1] |

| Molecular Formula | C6H14ClO3P | PubChem[1] |

| Molecular Weight | 200.60 g/mol | PubChem[1] |

| Boiling Point | 92-94 °C at 4 mmHg | ChemicalBook |

| Density | 1.15 g/cm³ | ChemicalBook |

Part 2: Synthesis of Diethyl (2-chloroethyl)phosphonate

The primary and most efficient method for the synthesis of Diethyl (2-chloroethyl)phosphonate is the Michaelis-Arbuzov reaction . This venerable reaction in organophosphorus chemistry involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate[2].

The Michaelis-Arbuzov Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of 1,2-dichloroethane. This results in the formation of a phosphonium salt intermediate.

-

Dealkylation: The displaced chloride ion then attacks one of the ethyl groups on the phosphonium intermediate in an SN2 reaction, leading to the formation of the final product, Diethyl (2-chloroethyl)phosphonate, and ethyl chloride as a byproduct.

Caption: The Michaelis-Arbuzov reaction for the synthesis of Diethyl (2-chloroethyl)phosphonate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of Diethyl (2-chloroethyl)phosphonate, based on established procedures for Michaelis-Arbuzov reactions involving similar substrates[3].

Materials:

-

Triethyl phosphite

-

1,2-Dichloroethane

-

Anhydrous toluene (optional, as the reaction can often be run neat)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dichloroethane (1.0 equivalent).

-

Addition of Reagent: Add an excess of triethyl phosphite (1.5 to 2.0 equivalents). The use of excess triethyl phosphite helps to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically between 120-150 °C) with vigorous stirring. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product signal. The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess triethyl phosphite and the volatile byproduct, ethyl chloride, by vacuum distillation. The desired product, Diethyl (2-chloroethyl)phosphonate, can then be purified by fractional vacuum distillation[3].

Self-Validation: The purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry to confirm the molecular weight.

Part 3: Applications in Drug Development and Chemical Synthesis

The synthetic utility of Diethyl (2-chloroethyl)phosphonate stems from its bifunctional nature. The phosphonate moiety can be used in various transformations, such as the Horner-Wadsworth-Emmons reaction, while the chloroethyl group provides a handle for nucleophilic substitution or elimination reactions.

Precursor to Vinylphosphonates

A primary application of Diethyl (2-chloroethyl)phosphonate is as a precursor to Diethyl vinylphosphonate. This transformation is typically achieved through an elimination reaction, where the chloroethyl group is dehydrochlorinated using a base.

Caption: Elimination reaction of Diethyl (2-chloroethyl)phosphonate to form Diethyl vinylphosphonate.

Diethyl vinylphosphonate is a valuable monomer for the synthesis of functionalized polymers and also serves as a key intermediate in various organic transformations, including the synthesis of vinylphosphonate-linked RNA[4].

Intermediate in the Synthesis of Bioactive Molecules

Phosphonates are recognized as important pharmacophores in medicinal chemistry, often serving as stable mimics of phosphate esters[5]. While direct applications of Diethyl (2-chloroethyl)phosphonate in the synthesis of marketed drugs are not extensively documented, its structural motifs are present in precursors to various bioactive compounds.

-

Antiviral Agents: Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral drugs. The synthesis of some ANPs involves the condensation of a heterocyclic base with an electrophilic phosphonate-containing side chain. While not a direct precursor, the chloroethylphosphonate moiety is structurally related to the side chains of important antiviral drugs like Cidofovir[5]. The reactivity of the chloroethyl group allows for its potential use in the alkylation of nucleobases or other nitrogen-containing heterocycles to build up more complex ANP analogues.

-

Anticancer Agents: Research has shown that certain α-aminophosphonates containing a 2-oxoquinoline structure exhibit promising anticancer activities[6]. The synthesis of such compounds often involves multi-component reactions where a phosphonate-containing starting material is crucial. The functional handles on Diethyl (2-chloroethyl)phosphonate could be elaborated to generate novel phosphonate building blocks for the combinatorial synthesis of potential anticancer agents.

-

Plant Growth Regulators: Diethyl (2-chloroethyl)phosphonate is a key intermediate in the synthesis of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator[7]. The controlled hydrolysis of the diethyl ester furnishes the active phosphonic acid.

Part 4: Safety and Handling

Diethyl (2-chloroethyl)phosphonate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

Diethyl (2-chloroethyl)phosphonate, with the systematic IUPAC name 1-chloro-2-diethoxyphosphorylethane, is a valuable and versatile chemical intermediate. Its synthesis is readily achieved through the robust Michaelis-Arbuzov reaction. The dual reactivity of its phosphonate and chloroethyl functionalities makes it a key precursor for the synthesis of vinylphosphonates and a potential building block in the development of novel therapeutic agents. A thorough understanding of its chemistry and safe handling are essential for its effective utilization in research and development.

References

- Google Patents. (n.d.). Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.

-

Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (1997). An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. Synthetic Communications. Retrieved January 27, 2026, from [Link]

-

Krečmerová, M., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Diethyl (2-chloroethyl)phosphonate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of vinylphosphonic acid derivatives and the use thereof.

- Google Patents. (n.d.). 2-Chloroethyl phosphonate compositions.

-

Royal Society of Chemistry. (2014). Synthesis and Polymerization of Vinylphosphonic Acid. Retrieved January 27, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl [(2-chloroethoxy)methyl]phosphonate: A Versatile Chemical Intermediate for Synthesis. Retrieved January 27, 2026, from [Link]

-

University of New Hampshire Scholars' Repository. (2017). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. Retrieved January 27, 2026, from [Link]

-

PubMed. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Retrieved January 27, 2026, from [Link]

-

Nottingham ePrints. (n.d.). The synthesis of vinylphosphonate-linked RNA. University of Nottingham. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). A MILD, ONE-FLASK SYNTHESIS OF PHOSPHONATES FROM ALCOHOLS. Retrieved January 27, 2026, from [Link]

Sources

- 1. Diethyl (2-chloroethyl)phosphonate | C6H14ClO3P | CID 25250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The synthesis of vinylphosphonate-linked RNA - Nottingham ePrints [eprints.nottingham.ac.uk]

- 5. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Diethyl (2-chloroethyl)phosphonate synthesis mechanism

An In-depth Technical Guide to the Synthesis of Diethyl (2-chloroethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis mechanism for Diethyl (2-chloroethyl)phosphonate, a key intermediate in various industrial and pharmaceutical applications. The document delves into the core chemical principles, explains the rationale behind experimental choices, presents a detailed protocol, and summarizes critical data for practical application in a research and development setting.

Introduction and Significance

Diethyl (2-chloroethyl)phosphonate (DCEP) is an organophosphorus compound of significant interest, primarily serving as a versatile precursor for more complex molecules. Its most notable application is in the synthesis of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator that promotes fruit ripening and flowering by releasing ethylene gas upon metabolic breakdown within the plant.[1] The robust and scalable synthesis of DCEP is therefore a critical step in the agricultural chemical supply chain. The principal and most industrially viable method for synthesizing DCEP and analogous phosphonates is the Michaelis-Arbuzov reaction.[2][3][4][5]

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The synthesis of Diethyl (2-chloroethyl)phosphonate is a classic example of the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry.[4][6] This reaction facilitates the formation of a carbon-phosphorus bond by reacting a trivalent phosphorus ester with an alkyl halide.[3]

For the synthesis of DCEP, the reaction involves the nucleophilic attack of triethyl phosphite on a suitable 2-chloroethyl halide, such as 1-bromo-2-chloroethane.

The Two-Step Mechanism

The reaction proceeds through a well-established two-step SN2 mechanism:

-

Nucleophilic Attack and Phosphonium Salt Formation: The reaction is initiated by the SN2 attack of the lone pair of electrons on the nucleophilic phosphorus atom of triethyl phosphite onto the most electrophilic carbon of the alkyl halide.[3][4] This attack displaces the halide, forming a stable quaternary phosphonium salt intermediate.

-

Dealkylation: The displaced halide anion, now acting as a nucleophile, performs a second SN2 attack on one of the electrophilic carbons of the ethyl ester groups of the phosphonium intermediate.[3][4] This step results in the formation of the final pentavalent phosphonate product and a volatile ethyl halide byproduct, which is typically removed during the reaction.

The overall transformation is thermodynamically driven by the formation of the very stable phosphoryl (P=O) double bond.

Caption: Michaelis-Arbuzov reaction mechanism for DCEP synthesis.

Causality Behind Experimental Choices

-

Choice of Alkylating Agent: While 1,2-dichloroethane can be used, 1-bromo-2-chloroethane is often the preferred reagent. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the brominated carbon a more susceptible electrophilic site for the initial SN2 attack.[2][4] This selectivity ensures that the phosphite attacks the desired position, leaving the chloro-substituent on the ethyl backbone of the final product. The general reactivity order for halides in this reaction is I > Br > Cl.[2][4]

-

Reagents: Triethyl phosphite is selected as it is a readily available, relatively low-cost liquid phosphite ester.[7] An excess of the alkyl halide is sometimes used to drive the reaction to completion and can also serve as the reaction medium.[6]

-

Reaction Conditions: The reaction is typically conducted by heating the neat mixture of reactants.[6] The elevated temperature is crucial for promoting the second step of the mechanism—the dealkylation of the phosphonium salt intermediate—which is often the rate-limiting step.

An Alternative Industrial Pathway: Intramolecular Rearrangement

An analogous reaction is employed industrially to produce bis(2-chloroethyl) 2-chloroethylphosphonate, a direct precursor to Ethephon. This process involves the thermal rearrangement of tris(2-chloroethyl) phosphite.[1][8] In this case, the reaction is an intramolecular Michaelis-Arbuzov rearrangement, where a chloride atom from one of the ester groups attacks another 2-chloroethyl group attached to the phosphorus.[1]

Caption: Intramolecular rearrangement of tris(2-chloroethyl) phosphite.

Data Presentation

Physicochemical Properties of Diethyl (2-chloroethyl)phosphonate

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClO₃P | [9] |

| Molecular Weight | 200.60 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 92-94 °C @ 4 mmHg | [10] |

| Density | ~1.15 g/mL | [10] |

| Refractive Index (n20/D) | 1.439 - 1.442 | [10] |

| CAS Number | 10419-79-1 |

Typical Michaelis-Arbuzov Reaction Parameters

| Parameter | Condition | Rationale |

| Reactant Ratio | 1.0 eq. Triethyl phosphite to 1.1-1.5 eq. Alkyl Halide | A slight excess of the alkyl halide ensures complete conversion of the phosphite. |

| Solvent | Neat (no solvent) or high-boiling solvent (e.g., Toluene) | Simplifies workup; high temperature promotes dealkylation.[6] |

| Temperature | 120-160 °C (Reflux) | Provides activation energy for the SN2 dealkylation step. |

| Reaction Time | 2-8 hours | Monitored by cessation of ethyl halide evolution or by GC/NMR. |

| Typical Yield | > 85% | The reaction is generally high-yielding and efficient. |

Experimental Protocol: A Self-Validating System

This protocol describes a standard laboratory-scale synthesis of Diethyl (2-chloroethyl)phosphonate.

Materials and Equipment

-

Reagents: Triethyl phosphite (≥97%), 1-Bromo-2-chloroethane (≥98%)

-

Equipment: Three-neck round-bottom flask, reflux condenser with drying tube, dropping funnel, heating mantle with magnetic stirrer, distillation apparatus for vacuum distillation.

-

Safety: All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. The product is harmful if swallowed and causes skin and eye irritation.

Synthesis Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a calcium chloride drying tube), and a pressure-equalizing dropping funnel.

-

Charging Reagents: Charge the flask with triethyl phosphite (1.0 eq.).

-

Addition: Begin stirring and slowly add 1-bromo-2-chloroethane (1.2 eq.) dropwise from the dropping funnel. The initial reaction can be mildly exothermic.

-

Heating: Once the addition is complete, heat the reaction mixture to a gentle reflux (typically 140-150 °C) using a heating mantle.

-

Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct into the condenser. The reaction is considered complete when this evolution ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Purification: The crude product is purified by vacuum distillation.[6] First, remove any unreacted starting materials at reduced pressure. Then, collect the Diethyl (2-chloroethyl)phosphonate fraction at the appropriate temperature and pressure (e.g., 92-94 °C at 4 mmHg).[10]

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry.[6]

Caption: General experimental workflow for DCEP synthesis.

Conclusion

The Michaelis-Arbuzov reaction provides a highly efficient, reliable, and scalable method for the synthesis of Diethyl (2-chloroethyl)phosphonate. A thorough understanding of its SN2-based mechanism allows for the rational selection of reagents and conditions to optimize reaction outcomes. The resulting phosphonate is a critical building block, particularly for the agricultural industry, demonstrating a clear and direct application of fundamental organic chemistry principles to solve real-world challenges.

References

-

An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. (2025). ResearchGate. [Link]

-

Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. [Link]

-

PubChem. (n.d.). Diethyl (2-chloroethyl)phosphonate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Google Patents. (2012). CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester.

-

Demkowicz, S., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1894. [Link]

-

Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, Coll. Vol. 8, p.193 (1993); Vol. 66, p.104 (1988). [Link]

-

Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Organic Syntheses, Coll. Vol. 9, p.292 (1998); Vol. 72, p.238 (1995). [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved January 27, 2026, from [Link]

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (n.d.). ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Triethylphosphite. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Pudovik reaction. Retrieved January 27, 2026, from [Link]

- Google Patents. (1984).

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). Triethyl phosphite. Organic Syntheses, Coll. Vol. 4, p.955 (1963); Vol. 31, p.111 (1951). [Link]

-

Moedritzer, K. (2014). Synthesis and Polymerization of Vinylphosphonic Acid. In Vinyl and Diene Monomers (pp. 1-1). John Wiley & Sons, Ltd. [Link]

-

Devlin, C. J., & Walker, B. J. (1973). Reactions of bromonitroalkenes with tervalent phosphorus. Part I. Reaction in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 1, 1428-1431. [Link]

-

Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Retrieved January 27, 2026, from [Link]

-

J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (n.d.). ChemRxiv. [Link]

-

Global Substance Registration System. (n.d.). DIETHYL (2-CHLOROETHYL)PHOSPHONATE. Retrieved January 27, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of diethyl vinylphosphonate. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Reactions, 3(3), 398-406. [Link]

-

Organic Syntheses. (n.d.). 1,2,3,4,5-PENTACHLORO-5-ETHYLCYCLOPENTADIENE. Organic Syntheses, Coll. Vol. 4, p.444 (1963); Vol. 39, p.19 (1959). [Link]

-

YouTube. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction. [Link]

-

Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 129-152). De Gruyter. [Link]

-

Beilstein Journals. (2020). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry, 16, 290-296. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Triethylphosphite [organic-chemistry.org]

- 8. books.rsc.org [books.rsc.org]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. DIETHYL (2-CHLOROETHYL)PHOSPHONATE | 10419-79-1 [chemicalbook.com]

Stability of Diethyl (2-chloroethyl)phosphonate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2-chloroethyl)phosphonate is a key intermediate in the synthesis of various organophosphorus compounds, including flame retardants and active pharmaceutical ingredients.[1] Its stability under various pH conditions is a critical parameter, influencing its storage, handling, and reactivity in synthetic protocols. This is particularly relevant in drug development, where acidic conditions are often employed in formulation and can be encountered in physiological environments. Understanding the degradation pathways and kinetics of this compound in acidic media is paramount for ensuring product purity, efficacy, and safety.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the stability of diethyl (2-chloroethyl)phosphonate under acidic conditions. We will delve into the mechanistic principles of its hydrolysis, the causative factors influencing its degradation rate, and provide field-proven methodologies for its stability assessment.

Core Principles of Acid-Catalyzed Phosphonate Hydrolysis

The hydrolysis of phosphonate esters, such as diethyl (2-chloroethyl)phosphonate, in acidic media is a well-established process that proceeds in a stepwise manner, with the sequential cleavage of the two ester groups.[2][3] The reaction is generally acid-catalyzed and involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.

The hydrolysis of dialkyl phosphonates typically follows a two-step kinetic model, characterized by pseudo-first-order rate constants for each step.[3][4]

Step 1: Diethyl (2-chloroethyl)phosphonate + H₂O --(H⁺)--> Ethyl (2-chloroethyl)phosphonic acid + Ethanol Step 2: Ethyl (2-chloroethyl)phosphonic acid + H₂O --(H⁺)--> (2-Chloroethyl)phosphonic acid + Ethanol

Mechanistic Pathways: AAc2 vs. AAl1

Two primary mechanisms are generally considered for the acid-catalyzed hydrolysis of phosphonate esters: the bimolecular acid-catalyzed hydrolysis (AAc2) and the unimolecular acid-catalyzed hydrolysis (AAl1).[4]

-

AAc2 Mechanism: This pathway involves a direct nucleophilic attack by a water molecule on the protonated ester. This is the more common mechanism for the hydrolysis of primary and secondary alkyl phosphonates.

-

AAl1 Mechanism: This pathway involves the formation of a carbocation intermediate from the protonated ester, which then reacts with water. This mechanism is more likely for esters with bulky alkyl groups that can form stable carbocations.

For diethyl (2-chloroethyl)phosphonate, which possesses primary ethyl groups, the AAc2 mechanism is the more probable pathway for hydrolysis.

The Influence of the 2-Chloroethyl Group

The presence of the electron-withdrawing 2-chloroethyl group is expected to have a significant impact on the stability of the phosphonate ester. Studies on the hydrolysis of other phosphonates have shown that electron-withdrawing substituents on the phosphorus atom increase the rate of hydrolysis.[3] This is because the inductive effect of the chlorine atom makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Therefore, it is anticipated that diethyl (2-chloroethyl)phosphonate will exhibit a faster rate of hydrolysis under acidic conditions compared to unsubstituted diethyl alkylphosphonates.

Experimental Protocol for Stability Assessment

To empirically determine the stability of diethyl (2-chloroethyl)phosphonate under acidic conditions, a well-designed experimental protocol is essential. The following is a self-validating methodology that allows for the kinetic and mechanistic evaluation of its hydrolysis.

Objective:

To determine the hydrolysis rate constants of diethyl (2-chloroethyl)phosphonate in an acidic solution at a defined temperature.

Materials:

-

Diethyl (2-chloroethyl)phosphonate (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Deionized water

-

pH meter

-

Constant temperature water bath or incubator

-

Volumetric flasks and pipettes

-

Analytical instrumentation: ³¹P NMR spectrometer or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or refractive index).[4][5]

Procedure:

-

Preparation of Acidic Solution: Prepare a solution of known HCl concentration (e.g., 1 M HCl) in deionized water. The pH should be measured and recorded.

-

Reaction Setup:

-

In a series of sealed reaction vials, place a known volume of the acidic solution.

-

Equilibrate the vials to the desired temperature (e.g., 50 °C) in a constant temperature bath.

-

-

Initiation of Hydrolysis:

-

Prepare a stock solution of diethyl (2-chloroethyl)phosphonate in a suitable inert solvent (if necessary, though direct addition is preferred if solubility allows) of known concentration.

-

At time t=0, add a precise volume of the phosphonate stock solution to each reaction vial to achieve a known initial concentration.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials. Quenching can be achieved by neutralization with a base to a pH where the hydrolysis rate is negligible.

-

-

Sample Analysis:

-

Analyze the quenched samples using a validated analytical method to determine the concentration of the parent compound, the monoester intermediate, and the final phosphonic acid product.

-

³¹P NMR Spectroscopy: This is a powerful technique for monitoring the hydrolysis as the phosphorus chemical shifts of the diester, monoester, and phosphonic acid are distinct, allowing for simultaneous quantification of all three species.[4]

-

HPLC: A reverse-phase HPLC method can be developed to separate and quantify the components. The mobile phase composition and detector wavelength will need to be optimized.

-

-

-

Data Analysis:

-

Plot the concentration of diethyl (2-chloroethyl)phosphonate versus time.

-

From this data, calculate the pseudo-first-order rate constant (k₁) for the first hydrolysis step.

-

Similarly, plot the concentration of the intermediate, ethyl (2-chloroethyl)phosphonic acid, and the final product, (2-chloroethyl)phosphonic acid, over time to determine the rate constant for the second hydrolysis step (k₂).

-

Data Presentation

The quantitative data obtained from the stability study can be summarized in a table for clear comparison and interpretation.

| Time (hours) | Diethyl (2-chloroethyl)phosphonate Conc. (M) | Ethyl (2-chloroethyl)phosphonic acid Conc. (M) | (2-Chloroethyl)phosphonic acid Conc. (M) |

| 0 | [Initial Concentration] | 0 | 0 |

| 1 | ... | ... | ... |

| 2 | ... | ... | ... |

| 4 | ... | ... | ... |

| 8 | ... | ... | ... |

| 24 | ... | ... | ... |

Visualization of Pathways and Workflows

Acid-Catalyzed Hydrolysis Pathway

Caption: AAc2 mechanism for the acid-catalyzed hydrolysis of Diethyl (2-chloroethyl)phosphonate.

Experimental Workflow for Stability Assessment

Caption: Workflow for determining the acidic stability of Diethyl (2-chloroethyl)phosphonate.

Conclusion

The stability of diethyl (2-chloroethyl)phosphonate under acidic conditions is a critical consideration for its application in research and development. Based on established principles of phosphonate chemistry, it is predicted to undergo a two-step, acid-catalyzed hydrolysis via an AAc2 mechanism. The presence of the electron-withdrawing 2-chloroethyl group likely accelerates this degradation compared to unsubstituted dialkyl phosphonates.

The provided experimental protocol offers a robust framework for quantifying the hydrolysis kinetics and validating these predictions. By employing techniques such as ³¹P NMR or HPLC, researchers can obtain precise data on the rate of degradation, enabling informed decisions regarding formulation, reaction conditions, and storage of this important chemical intermediate. This commitment to rigorous stability testing is a cornerstone of scientific integrity and ensures the reliability and reproducibility of experimental outcomes.

References

-

Keglevich, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(18), 4248. Available at: [Link]

-

Keglevich, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(18), 4248. Available at: [Link]

-

Danheiser, R. L., et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. Available at: [Link]

-

PubChem. Diethyl (2-chloroethyl)phosphonate. National Center for Biotechnology Information. Available at: [Link]

-

Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. Available at: [Link]

-

Zuilhof, H., et al. (2016). Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. Langmuir, 32(4), 1047-57. Available at: [Link]

-

Popov, K., et al. (2001). The influence of parameters in the synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate. ResearchGate. Available at: [Link]

-

Iovu, M. C., et al. (2010). Computational Methods Used in the Study of Grafting 2-Chloroethyl Phosphonic Acid on Titania. ResearchGate. Available at: [Link]

-

Keglevich, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. Available at: [Link]

-

Popov, K., et al. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641-1677. Available at: [Link]

-

Science of Synthesis. (2010). Product Class 15: Alkylphosphonic Acids and Derivatives. Thieme. Available at: [Link]

- Google Patents. (1980). 2-Chloroethyl phosphonate compositions.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods. In Toxicological Profile for Dichlorvos. Available at: [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

-

Organic Chemistry Portal. (2024). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]

-

Spasov, A., et al. (2010). Alkyl methylphosphonic acids, the degradation products of organophosphorous CWA—preparation and direct quantitative GC-FID analysis. ResearchGate. Available at: [Link]

-

Wikipedia. (2023). Diethylphosphite. Available at: [Link]

-

Montchamp, J.-L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1844-1855. Available at: [Link]

Sources

- 1. US4234696A - 2-Chloroethyl phosphonate compositions - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Ethephon via Hydrolysis of Alkyl (2-chloroethyl)phosphonates

Abstract: This document provides a detailed guide for the synthesis of Ethephon, a widely used plant growth regulator. The primary focus is on the acid-catalyzed hydrolysis of a suitable precursor, bis(2-chloroethyl) 2-chloroethylphosphonate, which is structurally related to the user-specified starting point and is a key intermediate in established industrial synthesis routes. This guide elucidates the underlying reaction mechanism, provides a comprehensive step-by-step laboratory protocol, outlines methods for product characterization, and emphasizes critical safety procedures.

Introduction to Ethephon

Ethephon, chemically known as (2-chloroethyl)phosphonic acid, is an organophosphorus compound with the formula (HO)₂P(O)CH₂CH₂Cl.[1] It is a white, crystalline solid that is highly soluble in water.[2] Ethephon's primary commercial application is as a systemic plant growth regulator.[1][2] Its utility stems from its ability to release ethylene gas upon metabolic breakdown within plant tissues.[1][3] Ethylene is a natural plant hormone that influences a myriad of physiological processes, including fruit ripening, flowering, and leaf abscission.[1][2][3] Consequently, Ethephon is extensively used in agriculture to promote uniform ripening in fruits like tomatoes and mangoes, induce flowering in pineapples, and accelerate boll opening in cotton.[1][3]

The mechanism of action involves the decomposition of the Ethephon molecule within the slightly alkaline environment of the plant's cells (pH > 5), which liberates ethylene, phosphate, and chloride ions.[3] This controlled release of a natural hormone allows for precise management of crop maturation and harvesting schedules.[3]

Synthesis Pathway and Mechanism

The industrial synthesis of Ethephon typically involves a multi-step process. A common route starts with the reaction of phosphorus trichloride and ethylene oxide to produce tris(2-chloroethyl) phosphite. This intermediate then undergoes a thermal rearrangement, known as the Michaelis-Arbuzov reaction, to form bis(2-chloroethyl) 2-chloroethylphosphonate.[4][5] The final and critical step, which is the focus of this guide, is the hydrolysis of this phosphonate ester to yield the desired (2-chloroethyl)phosphonic acid (Ethephon).

Reaction Principle: Acid-Catalyzed Hydrolysis

The conversion of the phosphonate ester precursor to Ethephon is achieved through acid-catalyzed hydrolysis. This reaction cleaves the P-O-C ester bonds, replacing the alkyl groups with hydroxyl groups from water molecules. Concentrated hydrochloric acid is commonly used as both the catalyst and a reactant, facilitating the protonation of the ester oxygen atoms and making the phosphorus atom more susceptible to nucleophilic attack by water. The reaction is typically performed at elevated temperatures and pressures to achieve a reasonable reaction rate and yield.[4]

Reaction Mechanism Diagram

The following diagram illustrates the proposed mechanism for the acid-catalyzed hydrolysis of one of the ester groups in bis(2-chloroethyl) 2-chloroethylphosphonate. The process is repeated for the second ester group to yield the final di-acid product.

Caption: Simplified mechanism of acid hydrolysis of a phosphonate ester.

Experimental Protocol: Synthesis of Ethephon

This protocol describes a laboratory-scale synthesis of Ethephon by hydrolyzing bis(2-chloroethyl) 2-chloroethylphosphonate. This procedure is based on established industrial chemistry principles.[4]

Disclaimer: This protocol involves corrosive materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| bis(2-chloroethyl) 2-chloroethylphosphonate | Technical | Chemical Supplier |

| Hydrochloric Acid (HCl), 37% | ACS Reagent | Major Supplier |

| Deionized Water | Type I | In-house |

| Activated Carbon | Decolorizing | Chemical Supplier |

| Pressure Reactor (e.g., Parr Instrument) | Stainless Steel | Lab Equipment Co. |

| Round-bottom flask, distillation apparatus | Borosilicate Glass | Lab Glassware Inc |

| pH meter, Magnetic stirrer with heating | Standard Lab Grade | Lab Equipment Co. |

| Filtration apparatus (Büchner funnel) | Standard Lab Grade | Lab Glassware Inc |

Step-by-Step Procedure

-

Reactor Charging: In a suitable pressure reactor, charge 100 g of bis(2-chloroethyl) 2-chloroethylphosphonate.

-

Acid Addition: Carefully add 200 mL of concentrated hydrochloric acid (37%) to the reactor. Causality Note: The excess concentrated HCl serves as both the catalyst and the reaction medium, driving the hydrolysis reaction to completion.

-

Reaction: Seal the reactor and begin stirring. Heat the mixture to 100-120°C. The pressure inside the reactor will increase. Maintain these conditions for 6-8 hours. Causality Note: Elevated temperature and pressure are necessary to overcome the activation energy of the ester hydrolysis and significantly increase the reaction rate.

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully vent any residual pressure according to the reactor's operating instructions.

-

Initial Purification (Distillation): Transfer the resulting mixture to a round-bottom flask. Set up a distillation apparatus to remove excess HCl and water under reduced pressure. This step concentrates the Ethephon product.

-

Decolorization: Dissolve the concentrated residue in a minimal amount of hot deionized water. Add 2-3 g of activated carbon to the solution and stir for 30 minutes while maintaining the temperature. Causality Note: Activated carbon adsorbs colored impurities and byproducts, improving the purity and appearance of the final product.

-

Filtration: While still hot, filter the solution through a celite pad using a Büchner funnel to remove the activated carbon.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath (0-4°C) for several hours to induce crystallization of Ethephon.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities. Dry the product in a vacuum oven at 40-50°C to a constant weight.

-

Yield Calculation: Weigh the final dried product and calculate the percentage yield. A high-quality synthesis can achieve yields of over 90%.[4]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the laboratory synthesis of Ethephon.

Product Characterization and Quality Control

Ensuring the identity and purity of the synthesized Ethephon is crucial. Several analytical techniques can be employed for this purpose.

-

High-Performance Ion Chromatography (HPIC): This is a robust method for quantifying Ethephon. The sample is analyzed using an electrolytic conductivity detector with external standardization.[6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): A highly sensitive and specific method for detecting and quantifying Ethephon, especially for residue analysis in various matrices.[7][8] This is often considered a more modern and reliable approach than older indirect methods.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation of the Ethephon molecule. The spectrum displays characteristic signals for the different proton environments.[6]

| Technique | Parameter | Expected Result for Ethephon |

| ¹H NMR | Chemical Shift (δ) | - A split triplet at δ ~3.79 ppm (CH₂Cl) - A split triplet at δ ~2.34 ppm (P-CH₂) - A single peak at δ ~4.79 ppm (P-(OH)₂)[6] |

| Appearance | Physical State | White crystalline powder/solid.[1][2] |

| Purity (HPIC) | Assay | >91% for technical grade, with specific limits on impurities like 1,2-dichloroethane.[9] |

Safety and Handling

Ethephon and its precursors are hazardous materials that require strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][10] Work should be conducted in a well-ventilated laboratory fume hood.[10][11]

-

Chemical Hazards:

-

Handling: Avoid creating dust or aerosols.[10] Wash hands thoroughly after handling.[11] Contaminated clothing should be removed immediately and washed before reuse.[10][11]

-

Storage: Store Ethephon in its original, tightly sealed container in a cool, dry, locked, and well-ventilated area, away from incompatible materials like strong bases.[3][11]

-

Spill & Disposal: In case of a spill, evacuate the area. Prevent the material from entering drains.[10] Collect spillage and dispose of it as hazardous waste in accordance with local, state, and federal regulations.[10]

References

-

Wikipedia. (n.d.). Ethephon. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). A rapid and simple method for the determination of ethephon residue in agricultural products by GC with headspace sampling. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN109006859A - Ethephon (CEPHA),2-(chloroethyl) phosphonic acid compounds paste and its preparation method and application.

-

Chemistry Education. (n.d.). ETHEPHON. Retrieved from [Link]

- Google Patents. (n.d.). CN105949236A - Co-production method of ethephon and vinylphosphonic acid.

-

Grokipedia. (n.d.). Ethephon. Retrieved from [Link]

-

PubMed Central. (n.d.). Effects of ethephon on ethephon residue and quality properties of chili pepper during pre-harvest ripening. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). An Analytical Method for the Determination of Residues of Ethephon in Water Using LC/MS/MS. Retrieved from [Link]

-

CIPAC. (n.d.). Ethephon HPIC method. Retrieved from [Link]

-

Greenbook.net. (n.d.). ETHEPHON 6 SAFETY DATA SHEET. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Ethephon. Retrieved from [Link]

-

relana. (2016). POSITION PAPER No. 16 - 04 “Reliable analysis of Ethephon in processed food products”. Retrieved from [Link]

-

ACS Publications. (n.d.). New Method for Ethephon ((2-Chloroethyl)phosphonic Acid) Residue Analysis, and Detection of Residual Levels in the Fruit and Vegetables of Western Japan. Retrieved from [Link]

Sources

- 1. Ethephon - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pomais.com [pomais.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105949236A - Co-production method of ethephon and vinylphosphonic acid - Google Patents [patents.google.com]

- 6. cipac.org [cipac.org]

- 7. epa.gov [epa.gov]

- 8. relana-online.de [relana-online.de]

- 9. Ethephon [fao.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.greenbook.net [assets.greenbook.net]

Application Notes and Protocols for the Synthesis of Novel Phosphonate Flame Retardants Using Diethyl (2-chloroethyl)phosphonate

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in materials science and drug development on the utilization of Diethyl (2-chloroethyl)phosphonate as a versatile precursor for the synthesis of novel phosphonate-based flame retardants. These application notes delve into the mechanistic underpinnings of phosphorus-based flame retardancy, offer detailed, step-by-step protocols for the synthesis and characterization of a model flame retardant, and describe its incorporation into polymeric matrices. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Role of Diethyl (2-chloroethyl)phosphonate in Modern Flame Retardant Chemistry

Organophosphorus compounds are a cornerstone in the development of halogen-free flame retardants, offering a more environmentally benign alternative to traditional halogenated systems.[1] Diethyl (2-chloroethyl)phosphonate (DECP) is a key reactive intermediate in the synthesis of a diverse range of phosphonate flame retardants. Its chemical structure, featuring a reactive chloroethyl group, allows for further chemical modification to tailor the properties of the final flame-retardant molecule.

Phosphorus-based flame retardants operate through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.[2][3]

-

Condensed-Phase Action: Upon heating, phosphonates decompose to form phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer serves as a physical barrier, limiting the release of flammable volatile compounds and reducing heat transfer to the underlying polymer.[3][4]

-

Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO•) can be released into the gas phase during combustion. These radicals function as scavengers, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals. This process diminishes the flammability of the gaseous mixture and can lead to flame extinguishment.[3]

The versatility of DECP allows for its use in creating both additive and reactive flame retardants. Additive flame retardants are physically blended with the polymer, while reactive flame retardants are chemically incorporated into the polymer backbone.[5] This covalent bonding in reactive systems prevents the migration and leaching of the flame retardant from the polymer matrix, resulting in more durable and permanent flame retardancy.[6]

Synthesis of a Novel Phosphonate Flame Retardant from Diethyl (2-chloroethyl)phosphonate: A Representative Protocol

This section provides a detailed protocol for the synthesis of a novel α-aminophosphonate derivative, Diethyl (2-(phenylamino)ethyl)phosphonate, by reacting Diethyl (2-chloroethyl)phosphonate with aniline. This reaction serves as a model for the derivatization of DECP to produce more complex and potentially more effective flame retardants. The resulting α-aminophosphonate can be covalently incorporated into polymer networks like epoxy resins.[7]

Reaction Principle

The synthesis is based on the nucleophilic substitution of the chlorine atom in Diethyl (2-chloroethyl)phosphonate by the amino group of aniline. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Materials and Equipment

-

Reagents:

-

Diethyl (2-chloroethyl)phosphonate (DECP) (CAS: 10419-79-1)[6]

-

Aniline

-

Triethylamine (or another suitable base)

-

Toluene (or another suitable solvent)

-

Anhydrous Magnesium Sulfate (or other drying agent)

-

Deionized water

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (saturated sodium chloride solution)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Safety Precautions

-

Diethyl (2-chloroethyl)phosphonate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Aniline is toxic and readily absorbed through the skin.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Detailed Synthesis Protocol

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer.

-

Reagent Charging: In the flask, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in toluene.

-

Addition of DECP: In the dropping funnel, place Diethyl (2-chloroethyl)phosphonate (1.0 equivalent) dissolved in toluene.

-

Reaction: While stirring the aniline solution, add the DECP solution dropwise from the dropping funnel at room temperature. An exothermic reaction may be observed.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the solid and wash it with a small amount of cold toluene.

-

Workup:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with dilute hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product, Diethyl (2-(phenylamino)ethyl)phosphonate, can be further purified by vacuum distillation or column chromatography to yield a pure product.

Characterization of the Synthesized Flame Retardant

The structure and purity of the synthesized Diethyl (2-(phenylamino)ethyl)phosphonate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR): To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

Incorporation of the Synthesized Flame Retardant into a Polymer Matrix

The synthesized Diethyl (2-(phenylamino)ethyl)phosphonate can be incorporated into various polymer systems. This section details its incorporation into an epoxy resin as a reactive flame retardant.

Materials

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

4,4'-Diaminodiphenylmethane (DDM) or another suitable curing agent

-

Synthesized Diethyl (2-(phenylamino)ethyl)phosphonate

Protocol for Preparation of Flame-Retardant Epoxy Resin

-

Premixing: In a beaker, mechanically mix the DGEBA epoxy resin with the desired weight percentage of the synthesized Diethyl (2-(phenylamino)ethyl)phosphonate until a homogeneous mixture is obtained. Gentle heating may be applied to reduce viscosity.

-

Addition of Curing Agent: Add the stoichiometric amount of the curing agent (e.g., DDM) to the mixture.

-

Degassing: Stir the mixture thoroughly for several minutes and then degas in a vacuum oven to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a preheated mold and cure according to a specific curing cycle (e.g., 120°C for 2 hours followed by post-curing at 150°C for 2 hours).

-

Control Sample: Prepare a control sample without the flame retardant for comparison.

Characterization of Flame-Retardant Polymer Properties

The effectiveness of the incorporated flame retardant is evaluated through a series of standardized tests.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the flame-retardant polymer. The analysis is typically conducted under both nitrogen and air atmospheres.[5] Key parameters to be determined include:

-

T₁₀% and T₅₀%: Temperatures at 10% and 50% weight loss, respectively.[5]

-

Tₘₐₓ: Temperature of the maximum rate of weight loss.[5]

-

Char Yield: The percentage of residual mass at a high temperature (e.g., 700°C). A higher char yield is indicative of better flame retardancy in the condensed phase.[5][8]

Flammability Testing

Limiting Oxygen Index (LOI): The LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.[7]

UL-94 Vertical Burn Test: This test classifies the flammability of plastic materials. A vertically oriented specimen is subjected to a flame for 10 seconds. The material is classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite a cotton pad placed below. A V-0 rating is the highest classification for this test.[7]

Cone Calorimetry: This is one of the most effective small-scale tests to measure the combustion behavior of materials. It provides quantitative data on:

-

Heat Release Rate (HRR), especially the Peak Heat Release Rate (pHRR): A lower pHRR is a key indicator of improved fire safety.

-

Total Heat Released (THR)

-

Time to Ignition (TTI)

-

Smoke Production

Data Presentation and Visualization

Tabulated Data

Table 1: Thermal Stability Data from TGA

| Sample | T₁₀% (°C) | T₅₀% (°C) | Tₘₐₓ (°C) | Char Yield at 700°C (%) |

| Pure Epoxy | ||||

| Epoxy + 5 wt% FR | ||||

| Epoxy + 10 wt% FR |

Table 2: Flammability Test Results

| Sample | LOI (%) | UL-94 Rating | pHRR (kW/m²) |

| Pure Epoxy | |||

| Epoxy + 5 wt% FR | |||

| Epoxy + 10 wt% FR |

Diagrams

Caption: Experimental workflow for synthesis, incorporation, and characterization.

Caption: Dual-phase flame retardant mechanism of phosphonates.

Conclusion

Diethyl (2-chloroethyl)phosphonate is a highly valuable and versatile starting material for the synthesis of novel phosphonate flame retardants. The protocols and methodologies outlined in this document provide a solid foundation for researchers to develop and evaluate new flame-retardant systems. By understanding the underlying chemical principles and characterization techniques, scientists can rationally design and synthesize next-generation flame retardants with enhanced performance and improved environmental profiles.

References

-

Kim, J., et al. (2023). Synthesis and Application of Phosphorus-Nitrogen Flame Retardants in Polyvinyl Chloride. Frontiers in Materials, 9, 1508000. [Link]

-

Stark, N. M., et al. (2023). Flame retardant phosphonate-functionalised polyethylenes. Polymer Chemistry, 14(25), 2937-2949. [Link]

- Levchik, S. V., & Weil, E. D. (2004). A review of recent progress in phosphorus-based flame retardants. Journal of Fire Sciences, 22(1), 5-36.

-

PubChem. Diethyl (2-chloroethyl)phosphonate. National Center for Biotechnology Information. [Link]

-

Specific Polymers. (2021). Phosphorus Flame Retardants. [Link]

-

Szolnoki, B., et al. (2023). Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. Periodica Polytechnica Chemical Engineering, 67(4), 573-581. [Link]

-

Yin, C., et al. (2025). The development and application of contemporary phosphorus flame retardants: a review. Frontiers in Materials, 12. [Link]

- Morgan, A. B., & Gilman, J. W. (2013). An overview of flame retardancy of polymeric materials: application, technology, and future needs.

-

Costes, L., et al. (2021). α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin. Polymers, 13(12), 1935. [Link]

Sources

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. electronics.org [electronics.org]

- 4. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]

- 5. pp.bme.hu [pp.bme.hu]

- 6. Diethyl (2-chloroethyl)phosphonate | C6H14ClO3P | CID 25250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4234696A - 2-Chloroethyl phosphonate compositions - Google Patents [patents.google.com]

Application Notes and Protocols: Diethyl (2-chloroethyl)phosphonate in Polymer Chemistry

Introduction: The Versatility of Diethyl (2-chloroethyl)phosphonate in Macromolecular Design

Diethyl (2-chloroethyl)phosphonate is a versatile organophosphorus compound that serves as a valuable building block in polymer chemistry. Its unique structure, featuring a reactive chloroethyl group and a phosphonate moiety, allows for its use in a variety of applications, ranging from the synthesis of flame-retardant materials to the development of advanced biomedical polymers. This guide provides detailed application notes and protocols for the use of diethyl (2-chloroethyl)phosphonate in several key areas of polymer science, offering researchers and professionals a practical resource for leveraging the properties of this compound in their work.

The phosphonate group imparts inherent flame retardancy to polymers by promoting char formation and acting as a radical scavenger in the gas phase during combustion.[1][2] The chloroethyl group, on the other hand, can act as a site for post-polymerization modification, allowing for the introduction of other functional groups or for the grafting of polymer chains. Furthermore, the entire molecule can be incorporated into polymer chains as a comonomer, modifying the properties of the resulting material.

This document will delve into the practical aspects of using diethyl (2-chloroethyl)phosphonate, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices.

Physicochemical Properties of Diethyl (2-chloroethyl)phosphonate

A thorough understanding of the physical and chemical properties of diethyl (2-chloroethyl)phosphonate is crucial for its effective use in polymer synthesis and modification.

| Property | Value | Source |

| Molecular Formula | C6H14ClO3P | [3] |

| Molecular Weight | 200.60 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 92-94 °C at 4 mmHg | [4] |

| Density | 1.15 g/cm³ | [4] |

| Refractive Index | 1.439 - 1.442 | [4] |

| CAS Number | 10419-79-1 | [3] |

Application 1: Flame Retardant Additive in Polyurethane Foams

The incorporation of phosphonates is a well-established strategy for imparting flame retardancy to polymeric materials.[5] Diethyl (2-chloroethyl)phosphonate and its mixtures can be used as additive flame retardants in polyurethane foams, where they interfere with the combustion cycle in both the condensed and gas phases.[1][2]

Mechanism of Flame Retardancy

The flame retardant action of diethyl (2-chloroethyl)phosphonate is twofold:

-

Condensed Phase: Upon heating, the phosphonate decomposes to form phosphoric acid, which promotes the dehydration of the polyurethane backbone to form a protective char layer. This char acts as a barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles.

-

Gas Phase: Volatile phosphorus-containing species and chlorine radicals are released into the flame, where they act as radical scavengers, interrupting the chain reactions of combustion.

Caption: Mechanism of flame retardancy of diethyl (2-chloroethyl)phosphonate.

Protocol: Preparation of Flame-Retardant Rigid Polyurethane Foam

This protocol describes the preparation of a rigid polyurethane foam incorporating diethyl (2-chloroethyl)phosphonate as a flame-retardant additive.

Materials:

-

Polymeric diphenylmethane diisocyanate (pMDI)

-

Polyether polyol (e.g., sucrose/glycerin-initiated, hydroxyl value 360 mg KOH/g)

-

Diethyl (2-chloroethyl)phosphonate

-

Surfactant (e.g., silicone-based)

-

Catalyst (e.g., amine-based, like DMCHA)

-

Blowing agent (e.g., cyclopentane or water)

Procedure:

-

Premix Preparation: In a plastic beaker, thoroughly mix the polyether polyol, diethyl (2-chloroethyl)phosphonate (10-15 wt% of the polyol), surfactant (1.5 wt% of the polyol), catalyst (1 wt% of the polyol), and blowing agent.

-

Mixing: Add the pMDI to the premix (the isocyanate index is typically kept at 1.1) and stir vigorously with a mechanical stirrer at 2000 rpm for 10 seconds.

-

Foaming: Immediately pour the mixture into an open mold and allow it to foam and cure at room temperature.

-

Curing: After the foam has risen and solidified, cure it in an oven at 70°C for 24 hours.

-

Characterization: Cut the cured foam into specimens for flame retardancy testing (e.g., UL-94 vertical burn test) and characterization of physical properties (e.g., density, compressive strength).

Validation:

-

Flame Retardancy: The flame retardancy of the foam can be evaluated using the UL-94 vertical burn test.[2] A V-0 rating indicates excellent flame retardancy.

-

Thermal Stability: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the foam and the effect of the flame retardant on the char yield.

Application 2: Functional Comonomer in Radical Polymerization

Diethyl (2-chloroethyl)phosphonate can be copolymerized with other vinyl monomers to introduce phosphonate and chloroethyl functionalities into the polymer backbone. However, vinyl phosphonates generally exhibit low reactivity in radical polymerization, which can lead to low incorporation rates and low molecular weight polymers.[6][7] Copolymerization with more reactive monomers is often necessary.

Protocol: Free Radical Copolymerization with a Methacrylate Monomer

This protocol is adapted from the copolymerization of diethyl vinylphosphonate with 2-chloroethyl methacrylate and can be used as a starting point for copolymerizing diethyl (2-chloroethyl)phosphonate with other reactive monomers like methyl methacrylate (MMA).[8][9]

Materials:

-

Diethyl (2-chloroethyl)phosphonate

-

Methyl methacrylate (MMA), freshly distilled

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous toluene

Procedure:

-

Monomer and Initiator Solution: In a Schlenk flask, dissolve the desired amounts of diethyl (2-chloroethyl)phosphonate, MMA, and AIBN (1 mol% with respect to the total monomer concentration) in anhydrous toluene. The monomer feed ratio can be varied to achieve different copolymer compositions.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 24 hours).

-

Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.

Characterization:

-

Copolymer Composition: The composition of the copolymer can be determined by ¹H NMR spectroscopy by integrating the characteristic signals of the two monomer units.

-

Molecular Weight and Polydispersity: Size exclusion chromatography (SEC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Thermal Properties: Differential scanning calorimetry (DSC) and TGA can be used to determine the glass transition temperature (Tg) and thermal stability of the copolymer, respectively.[8]

Sources

- 1. US4234696A - 2-Chloroethyl phosphonate compositions - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diethyl (2-chloroethyl)phosphonate | C6H14ClO3P | CID 25250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIETHYL (2-CHLOROETHYL)PHOSPHONATE | 10419-79-1 [chemicalbook.com]

- 5. Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Michaelis-Arbuzov Reaction for Diethyl (2-chloroethyl)phosphonate

Welcome to the technical support center for the optimization of the Michaelis-Arbuzov reaction, with a specific focus on the synthesis of Diethyl (2-chloroethyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying principles that govern this powerful C-P bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: My Michaelis-Arbuzov reaction is sluggish or not proceeding to completion. What are the primary factors I should investigate?

Low conversion in a Michaelis-Arbuzov reaction can typically be attributed to a few key factors. The reaction is a nucleophilic substitution (SN2) where a trivalent phosphorus ester attacks an alkyl halide.[1][2] Therefore, the reactivity of both starting materials is paramount.

Key Troubleshooting Steps:

-

Reactivity of the Alkyl Halide: The rate of reaction is highly dependent on the nature of the leaving group. The general reactivity trend is R-I > R-Br > R-Cl.[2][3][4] If you are using 1-bromo-2-chloroethane, the reaction will preferentially occur at the more reactive bromide position. For less reactive chlorides, higher temperatures or the use of a catalyst may be necessary. Primary alkyl halides are the most suitable substrates for this reaction.[2][4]

-

Nucleophilicity of the Phosphite: Triethyl phosphite is a common choice for this reaction. Electron-donating groups on the phosphite can increase its nucleophilicity and accelerate the reaction.[2]

-

Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C.[1][4] Insufficient heat can lead to an incomplete reaction. It is crucial to monitor the reaction temperature closely.

-

Purity of Reagents: Ensure your triethyl phosphite and 1-bromo-2-chloroethane are free from impurities, especially water and alcohols, which can react with the starting materials and intermediates.